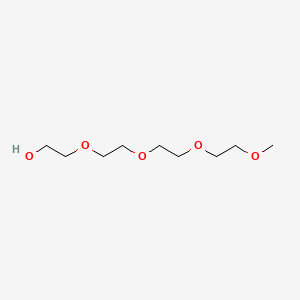

2,5,8,11-Tetraoxatridecan-13-ol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-{2-[2-2-(Méthoxy-Éthoxy)-Éthoxy]-Éthoxy}-Éthanol implique généralement la réaction de l'oxyde d'éthylène avec du méthanol en présence d'un catalyseur . La réaction se déroule en une série d'étapes d'éthoxylation, où l'oxyde d'éthylène est ajouté au méthanol pour former le produit souhaité .

Méthodes de production industrielle

La production industrielle de 2-{2-[2-2-(Méthoxy-Éthoxy)-Éthoxy]-Éthoxy}-Éthanol implique des procédés continus où l'oxyde d'éthylène et le méthanol sont mis en réaction dans de grands réacteurs sous des conditions contrôlées de température et de pression . Le produit est ensuite purifié par distillation et d'autres techniques de séparation pour obtenir du 2-{2-[2-2-(Méthoxy-Éthoxy)-Éthoxy]-Éthoxy}-Éthanol de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-{2-[2-2-(Méthoxy-Éthoxy)-Éthoxy]-Éthoxy}-Éthanol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.

Réduction : Il peut être réduit pour former des alcools.

Substitution : Il peut subir des réactions de substitution nucléophile pour former des éthers et des esters.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Substitution : Les nucléophiles comme les alcoolates de sodium (RO-Na+) et les halogénures (X-) sont couramment utilisés.

Principaux produits

Oxydation : Aldéhydes et acides carboxyliques.

Réduction : Alcools.

Substitution : Éthers et esters.

Applications de la recherche scientifique

Le 2-{2-[2-2-(Méthoxy-Éthoxy)-Éthoxy]-Éthoxy}-Éthanol a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme solvant en synthèse organique et en chimie analytique.

Biologie : Employé dans la préparation d'échantillons biologiques et comme composant de divers tests biologiques.

Médecine : Utilisé dans les formulations pharmaceutiques et les systèmes d'administration de médicaments.

Industrie : Utilisé dans la production de peintures, de revêtements et d'agents de nettoyage.

Mécanisme d'action

Le mécanisme d'action du 2-{2-[2-2-(Méthoxy-Éthoxy)-Éthoxy]-Éthoxy}-Éthanol implique sa capacité à agir comme solvant et à faciliter la dissolution de divers composés . Il interagit avec les cibles moléculaires par le biais de liaisons hydrogène et de forces de Van der Waals, améliorant la solubilité et la stabilité des composés qu'il dissout .

Applications De Recherche Scientifique

Chemistry

-

Solvent in Organic Synthesis :

- 2,5,8,11-Tetraoxatridecan-13-ol is utilized as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its properties facilitate reactions that require a homogeneous phase.

-

Analytical Chemistry :

- It serves as a medium for various analytical techniques, enhancing the accuracy of measurements and the efficiency of separation processes.

Biology

-

Biological Assays :

- The compound is employed in preparing biological samples for assays. Its surfactant properties help in the solubilization of biomolecules, improving assay sensitivity.

-

Cell Membrane Interaction :

- This compound interacts with lipid membranes, influencing cellular processes such as permeability and signaling pathways. This interaction can alter the activity of membrane-bound receptors and enzymes.

Industry

-

Surfactant and Emulsifier :

- In industrial applications, this compound acts as a surfactant and emulsifier. It reduces surface tension between immiscible liquids, facilitating the formation of stable emulsions.

-

Corrosion Inhibitor :

- It is used in formulations designed to prevent corrosion in metal surfaces by forming protective films.

-

Cleaning Agents :

- The compound is included in cleaning products due to its ability to break down grease and oils effectively.

Study 1: Use as a Surfactant in Emulsion Stability

A study conducted on the stability of emulsions formulated with this compound demonstrated that varying concentrations significantly impacted emulsion stability over time. The results indicated that higher concentrations improved stability due to enhanced surfactant action.

| Concentration (wt%) | Emulsion Stability (days) |

|---|---|

| 0.5 | 5 |

| 1.0 | 10 |

| 1.5 | 15 |

Study 2: Biocompatibility Assessment

Research assessing the biocompatibility of this compound revealed minimal cytotoxic effects on human cell lines at low concentrations. This property makes it suitable for potential applications in pharmaceutical formulations.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 90 |

| 1.0 | 80 |

Mécanisme D'action

The mechanism of action of 2-{2-[2-2-(Methoxy-Ethoxy)-Ethoxy]-Ethoxy}-Ethanol involves its ability to act as a solvent and facilitate the dissolution of various compounds . It interacts with molecular targets through hydrogen bonding and van der Waals forces, enhancing the solubility and stability of the compounds it dissolves .

Comparaison Avec Des Composés Similaires

Composés similaires

Triéthylène glycol : Structure similaire mais sans le groupe méthoxy.

Monoéther méthylique du diéthylène glycol : Contient une unité d'oxyde d'éthylène de moins.

Polyéthylène glycol : Un polymère avec des longueurs de chaîne variables d'unités d'oxyde d'éthylène.

Unicité

Le 2-{2-[2-2-(Méthoxy-Éthoxy)-Éthoxy]-Éthoxy}-Éthanol est unique en raison de son équilibre spécifique de propriétés hydrophobes et hydrophiles, ce qui en fait un solvant efficace pour une large gamme d'applications .

Activité Biologique

2,5,8,11-Tetraoxatridecan-13-ol is a synthetic compound recognized for its unique biochemical properties and potential applications in various fields such as biochemistry and materials science. This article explores the biological activity of this compound, detailing its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by multiple ether linkages and hydroxyl functional groups. Its molecular formula is C9H18O6, which contributes to its solubility in various organic solvents like alcohols and ethers.

Surfactant and Emulsifier Properties

The compound functions primarily as a surfactant and emulsifier. It reduces surface tension between immiscible substances, facilitating their mixing. This property allows it to interact with lipid membranes and proteins, potentially altering their structural and functional dynamics .

Biochemical Interactions

This compound interacts with various biomolecules including enzymes and proteins. Its ability to alter membrane fluidity can influence cell signaling pathways by affecting membrane-bound receptors and enzymes .

Cellular Effects

The compound has been shown to impact several cellular processes:

- Cell Membrane Dynamics : It alters the permeability and fluidity of cell membranes, which can affect the activity of membrane proteins.

- Enzyme Activity : By binding to specific biomolecules, it can modify their conformation and activity, leading to changes in metabolic pathways .

Pharmacokinetics

This compound exhibits high solubility in organic solvents, which influences its absorption and distribution in biological systems. Its pharmacokinetic profile suggests that it may be effective in various applications ranging from drug delivery to corrosion inhibition in industrial settings .

Synthesis and Application

A study highlighted the use of this compound in synthesizing conjugated polymer materials. The compound was utilized as a precursor in reactions involving sodium hydroxide and tosylchloride to create functionalized derivatives that exhibit enhanced properties for specific applications .

Biological Assays

Research has demonstrated that the compound can modulate biological responses in vitro. For example, assays showed alterations in cell viability and proliferation rates when cells were treated with varying concentrations of this compound. These findings indicate its potential role in therapeutic applications or as a biochemical tool .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Surfactant Activity | Reduces surface tension; facilitates mixing of immiscible substances |

| Membrane Interaction | Alters fluidity; affects receptor activity |

| Enzyme Modulation | Binds to proteins; modifies conformation and activity |

| Cellular Impact | Influences cell signaling pathways; affects viability |

| Synthesis Applications | Used as a precursor for polymer synthesis; enhances material properties |

Propriétés

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYRFEPBTVGZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027829 | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Acros Organics MSDS], COLOURLESS-TO-PALE-YELLOW LIQUID. | |

| Record name | 3,6,9,12-Tetraoxatridecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

280-350 °C | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

161 °C c.c. | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.2 (calculated) | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

23783-42-8 | |

| Record name | Tetraethylene glycol monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-4 methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023783428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23783-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,9,12-Tetraoxatridecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11-Tetraoxatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxotridecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-39 °C | |

| Record name | TETRAETHYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.